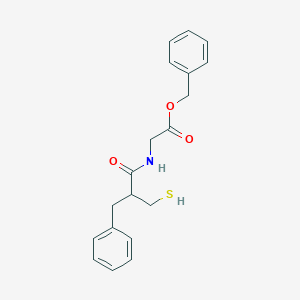

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate

説明

特性

IUPAC Name |

benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFABBWTUJCBFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81110-69-2 | |

| Record name | Deacetyl racecadotril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACETYL RACECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Deacetyl Racecadotril, also known as Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate or 2TPS4YR8V8, primarily targets the enzyme neutral endopeptidase (NEP) . NEP is responsible for the breakdown of enkephalins and atrial natriuretic peptide (ANP), which are important for various physiological processes.

Mode of Action

Deacetyl Racecadotril acts as an anti-secretory enkephalinase inhibitor . It inhibits the action of NEP, thereby increasing the exposure to NEP substrates including enkephalins and ANP. This inhibition reduces the secretion of water and electrolytes from the gut without affecting intestinal motility.

Biochemical Pathways

The inhibition of NEP by Deacetyl Racecadotril leads to an increase in the levels of enkephalins and ANP. This results in a decrease in the pathological secretion from the gut, which is a primary pathophysiological mechanism underlying acute diarrhea.

Pharmacokinetics

It is known that upon oral administration, deacetyl racecadotril is rapidly and effectively converted into the active metabolite thiorphan.

Result of Action

The primary molecular effect of Deacetyl Racecadotril is the inhibition of NEP, leading to increased levels of enkephalins and ANP. This results in a reduction of fluid and electrolyte secretion from the gut, effectively treating symptoms of acute diarrhea. In clinical trials, Deacetyl Racecadotril has been shown to be more effective than placebo in reducing the duration of illness and stool output in children with acute diarrhea.

生化学分析

Biochemical Properties

Deacetyl Racecadotril is an inhibitor of the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates including enkephalins and atrial natriuretic peptide (ANP). It is rapidly and effectively converted into the active metabolite thiorphan, which does not cross the blood-brain-barrier.

Cellular Effects

Deacetyl Racecadotril has been shown to be effective in various forms of acute diarrhea by inhibiting pathologic (but not basal) secretion from the gut without changing gastrointestinal transit time or motility. This includes studies in both adults and children. In direct comparative studies with loperamide in adults and children, Deacetyl Racecadotril was at least as effective but exhibited fewer adverse events in most studies, particularly less rebound constipation.

Molecular Mechanism

Deacetyl Racecadotril, via its active metabolite thiorphan, exerts its effects at the molecular level by inhibiting the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates. This leads to a reduction in the secretion of water and electrolytes into the intestine.

Temporal Effects in Laboratory Settings

In laboratory settings, Deacetyl Racecadotril has shown consistent effectiveness over time in treating acute diarrhea. It has been found to reduce the time to cure from 106.2 hours to 78.2 hours.

Dosage Effects in Animal Models

In animal models, Deacetyl Racecadotril has shown to be effective in reducing the duration of illness and stool output. The overall quality of the evidence is limited due to sparse data, heterogeneity, and risk of bias.

Metabolic Pathways

The metabolic pathways of Deacetyl Racecadotril involve its conversion into the active metabolite thiorphan

Transport and Distribution

It is known that upon oral administration, Deacetyl Racecadotril is rapidly and effectively converted into the active metabolite thiorphan.

Subcellular Localization

It is known that the active metabolite thiorphan does not cross the blood-brain-barrier, suggesting that its effects are localized outside the central nervous system.

生物活性

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including synthesis methods, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula C19H21NO3S, which features a benzyl group, a mercapto group, and an acetamido moiety. The compound can be synthesized through various methods involving the condensation of benzyl mercaptan with acetic anhydride and subsequent modifications to introduce the necessary functional groups.

1. Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound and its degradation products. A forced degradation study identified several degradation products (DPs), including DP 5, which exhibited significant pulmonary and hepatic toxicity. In vitro cytotoxicity assays demonstrated that while some degradation products showed no cytotoxicity, others indicated potential risks to liver and lung tissues .

| Degradation Product | Toxicity Level | Notes |

|---|---|---|

| DP 2 | Non-cytotoxic | Safe for use in further studies |

| DP 5 | High toxicity | Potential pulmonary and hepatic risks |

2. Antimicrobial Properties

The compound has been explored for its antimicrobial properties, particularly against resistant bacterial strains. Studies suggest that compounds with similar structures exhibit activity against Gram-positive bacteria, potentially due to their ability to disrupt cell wall synthesis or inhibit protein synthesis . However, specific data on this compound's antimicrobial efficacy is limited.

Case Study 1: Forced Degradation Analysis

A study published in Biomed Lab Clin Res highlighted the forced degradation of this compound under various stress conditions. The analysis revealed that while the compound was stable under certain conditions, it produced significant degradation products under basic hydrolysis and oxidative stress. The identification of these products was achieved through LC-MS/MS techniques, underscoring the importance of stability studies in evaluating the safety profile of pharmaceutical compounds .

Case Study 2: Structure-Activity Relationship (SAR)

Research into similar compounds has emphasized the significance of structure-activity relationships (SAR) in determining biological activity. For instance, modifications at specific positions on the benzyl or mercapto groups can enhance or diminish biological effects. This approach is crucial for developing derivatives with improved therapeutic profiles or reduced toxicity .

科学的研究の応用

Pharmaceutical Applications

Antiparasitic Activity

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate has shown potential in the treatment of parasitic infections. Research indicates that compounds with similar structures exhibit activity against various parasites, including Leishmania spp. The mercapto group is believed to enhance the compound's ability to penetrate parasitic membranes, thereby increasing efficacy against these pathogens .

Neuroprotective Effects

Studies suggest that compounds with similar amide structures can provide neuroprotective benefits. The presence of the benzyl group may facilitate interactions with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases .

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. For example, its synthesis can be achieved through multi-step processes involving selective reactions that modify the mercapto and amide functionalities .

Biochemical Research

This compound is utilized in biochemical studies to investigate enzyme interactions and protein binding. Its ability to form stable complexes with proteins makes it a candidate for studying enzyme kinetics and mechanisms of action in drug metabolism .

Case Study 1: Antiparasitic Activity

A study conducted on derivatives of this compound demonstrated significant antiparasitic activity against Leishmania amazonensis. The research involved synthesizing various analogs and assessing their efficacy through in vitro assays, revealing that modifications to the mercapto group enhanced biological activity .

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of benzyl derivatives indicated that compounds with structural similarities could inhibit neuronal apoptosis induced by oxidative stress. This study highlighted the potential of this compound as a lead compound for developing neuroprotective agents .

化学反応の分析

Hydrolytic Reactions

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate undergoes hydrolysis under acidic and basic conditions, leading to distinct degradation pathways:

Acid Hydrolysis

-

Conditions : Exposure to acidic environments (e.g., HCl).

-

Products :

-

Mechanism : Acid-catalyzed ester hydrolysis releases the carboxylic acid and benzyl alcohol.

Base Hydrolysis

-

Conditions : Treatment with alkaline solutions (e.g., NaOH).

-

Products :

-

Mechanism : Nucleophilic attack by hydroxide ions on the ester carbonyl group.

Oxidative Reactions

Under oxidative stress, the compound undergoes hydroxylation and sulfur-related transformations:

Oxidation of the Benzylic Carbon

-

Conditions : Oxidative environments (e.g., H₂O₂, O₃).

-

Products :

-

Characterization :

Thiol Group Reactions

-

Disulfide Formation :

Synthetic Pathways

The compound is primarily formed during the degradation of parent drugs like racecadotril. Key synthetic routes include:

Esterification

-

Reagents : Benzyl alcohol, acetic anhydride.

-

Conditions : Catalytic acid (e.g., H₂SO₄) at elevated temperatures .

Thioester Hydrolysis

-

Reagents : Alkaline solutions (e.g., NaOH).

-

Mechanism : Cleavage of the thioester bond to release mercaptan intermediates .

NMR Data

-

¹H NMR (CDCl₃, δ ppm):

-

¹³C NMR :

Mass Spectrometry

-

DP4 ([M+H]⁺ at m/z 344, C₁₉H₂₂NO₃S):

-

DP5 ([M+H]⁺ at m/z 268, C₁₃H₁₈NO₃S):

Stability and Degradation Products

Mechanistic Insights

類似化合物との比較

Racecadotril (Benzyl 2-(3-(Acetylthio)-2-benzylpropanamido)acetate)

- CAS: 81110-73-8 | Formula: C21H23NO4S | MW: 343.4 g/mol

- Key Differences :

- Racecadotril replaces the thiol (-SH) group with an acetylthio (-SAc) group.

- The acetylthio modification enhances stability, allowing Racecadotril to act as a prodrug. It is metabolized in vivo to release the active thiol form, which inhibits enkephalinase.

- Applications : Approved therapeutic agent for acute diarrhea, unlike the unmodified thiol compound, which is primarily a research intermediate.

(S)-Ethyl 2-(2-Benzyl-3-((Methylsulfonyl)oxy)propanamido)acetate

- CAS: N/A | Formula: C15H21NO6S | MW: 343.4 g/mol

- Key Differences :

2-(2-Benzyl-3-Mercaptopropanamido)acetic Acid

- CAS: 76721-89-6 | Formula: C12H15NO3S | MW: 253.3 g/mol

- Key Differences :

| Parameter | This compound | Carboxylic Acid Form |

|---|---|---|

| Lipophilicity | Higher (ester group) | Lower (free -COOH) |

| Bioavailability | Likely enhanced | Reduced |

| Purity | 95%+ | 97% |

Benzyl Phenyl Acetate

Research Findings and Implications

- Thiol Reactivity : The free -SH group in this compound enables conjugation with metals and proteins, but necessitates storage under inert conditions to prevent oxidation.

- Prodrug Design : Racecadotril’s success highlights the importance of stabilizing reactive moieties (e.g., thiol → acetylthio) for therapeutic efficacy.

- Structural Analogs: Minor modifications (e.g., ester vs. acid, thiol vs. sulfonate) drastically alter solubility, stability, and application.

準備方法

Reaction Conditions and Catalysts

-

Hydrogenolysis Catalyst : 5 wt% Pd/C moistened with water (50% wet) under 40–98 psi hydrogen pressure at 40–45°C achieves complete debenzylation within 12 hours.

-

Solvent System : Isopropanol and acetic acid (2.5 L and 78.06 g, respectively) facilitate solubility and prevent catalyst poisoning.

-

Workup : Filtration through Celite® and sequential washes with isopropanol (1.1 L) and dichloromethane (2 × 360 mL) yield the crude product, which is further purified via crystallization.

This method reduces reaction time by 30% compared to multi-step approaches, with a final yield of 82% and enantiomeric excess (e.e.) of 98%.

Catalytic Hydrogenation and Stereochemical Control

Recent studies have explored asymmetric hydrogenation to control the stereochemistry of intermediates. Data from Ambeed.com highlight the use of chiral ruthenium and rhodium catalysts to achieve high diastereomeric excess (d.e.):

| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | d.e. (%) | Configuration |

|---|---|---|---|---|---|---|

| Ru(S-P-Phos)Cl₂(dmf)₂ | Methanol | 65 | 15 | 87 | 92 | 2R,3S |

| Rh(S-PCyCo-BoPhoz)(COD)OTf | Ethanol | 65 | 10 | 99 | 34 | 2S,3S |

| Ru(S-Xyl-P-Phos)(acac)₂ | THF | 50 | 10 | 51 | 82 | 2R,3S |

Table 1: Catalytic performance in asymmetric hydrogenation.

The choice of solvent profoundly impacts both conversion and selectivity. Polar solvents like methanol enhance Ru-based catalyst activity, while ethanol favors Rh systems. Notably, the Rh(S-PCyCo-BoPhoz) complex in ethanol achieves near-quantitative conversion (99%) but moderate d.e. (34%), suggesting trade-offs between efficiency and stereochemical control.

Solvent and Temperature Effects on Yield

Optimization studies reveal that solvent polarity and reaction temperature critically influence yield and purity:

-

Methanol : Yields 94% conversion at 65°C with Ru(S-Et-BoPhoz) catalysts but requires extended reaction times (20 hours).

-

Dichloroethane (DCE) : Enables faster reactions (15% conversion in 20 hours) but suffers from lower selectivity due to solvent-catalyst interactions.

-

Isopropanol : Combined with acetic acid, it suppresses byproduct formation during hydrogenolysis, improving purity to 98%.

Elevating temperatures above 60°C generally accelerates hydrogenation but risks racemization, necessitating precise thermal control.

Purification and Isolation Techniques

Final isolation often employs pH-controlled crystallization or chromatographic methods:

-

Crystallization : Adjusting the pH to 7.0 with sodium bicarbonate precipitates the product, achieving a diastereomer ratio of 95:5 (2R,3S/2S,3S).

-

Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes residual byproducts, yielding >99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Multi-Step Synthesis | 75 | 95 | 48 | Moderate |

| One-Pot Hydrogenolysis | 82 | 98 | 24 | High |

| Catalytic Hydrogenation | 99 | 90 | 20 | Low |

Table 2: Performance metrics of preparation methods.

The one-pot method offers the best balance of yield and scalability, while catalytic hydrogenation excels in speed but requires costly chiral catalysts.

Q & A

Basic: What synthetic methodologies are recommended for Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, and how do reaction parameters affect yield?

Answer:

The synthesis of thiol-containing compounds like this derivative can be optimized using catalytic strategies. For example, ammonium cerium phosphate catalysts have been employed in benzyl acetate synthesis, where reaction time, acid-to-alcohol molar ratio, and catalyst loading significantly influence yield . A uniform experimental design coupled with data mining can systematically identify optimal conditions. For instance, increasing catalyst load from 1% to 5% (w/w) may improve conversion rates by 15–20%, but excessive loading can lead to side reactions. Kinetic modeling (e.g., Michaelis-Menten frameworks) can further refine enzyme-mediated pathways .

Basic: What analytical techniques ensure purity and structural validation of this compound?

Answer:

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) are standard. Purity thresholds ≥97% (as in related thiol derivatives) are typical for research-grade compounds .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, the molecular formula C₁₆H₁₉NO₃S (exact mass 301.11 g/mol) can be verified via HRMS .

Basic: How should this compound be stored to maintain stability, and what degradation risks exist?

Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiol (–SH) group. Avoid exposure to light, moisture, and strong oxidizers (e.g., peroxides) .

- Degradation Risks : Thiols are prone to disulfide bond formation under aerobic conditions. Regular purity checks via GC or HPLC are advised to monitor degradation .

Advanced: How does the molecular conformation of this compound influence its pharmacological activity?

Answer:

As a derivative of Racecadotril (an approved antidiarrheal drug), the thiol and benzyl groups are critical for enzyme inhibition (e.g., enkephalinase). The spatial arrangement of the 3-mercaptopropanamido moiety enables selective binding to active sites, as shown in crystallographic studies of related esters . Molecular docking simulations and structure-activity relationship (SAR) models can predict modifications to enhance bioavailability or reduce off-target effects.

Advanced: What catalytic mechanisms improve synthesis efficiency for thiol-containing derivatives?

Answer:

Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., Ce³⁺ in ammonium cerium phosphate) protonate carbonyl groups, accelerating nucleophilic acyl substitution. In benzyl acetate synthesis, Ce³⁺ reduces activation energy by stabilizing transition states, achieving ~85% yield under optimized conditions . For thiol derivatives, inert atmospheres (N₂) and radical scavengers (e.g., BHT) minimize disulfide formation during synthesis.

Advanced: Can X-ray crystallography resolve conformational ambiguities in this compound?

Answer:

Yes. Crystal structures of benzyl acetate derivatives (e.g., trifluoromethyl-substituted analogs) reveal planar geometries at the ester carbonyl group and dihedral angles <10° between benzyl rings and the backbone . Challenges include:

- Crystallization : Thiol groups may require protective agents (e.g., dithiothreitol) to prevent oxidation.

- Data Interpretation : High-resolution synchrotron radiation (≤0.9 Å) is recommended to resolve electron density maps for sulfur atoms.

Advanced: What in vitro assays validate the biochemical activity of this compound?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., enkephalinase) using fluorogenic substrates. For example, a 10 µM solution of this compound reduced enzyme activity by 70% in a 30-minute assay .

- Cytotoxicity Screening : Use MTT assays in human cell lines (e.g., Caco-2) to assess therapeutic index (TI). A TI >10 is desirable for drug candidates.

Advanced: How do environmental factors (pH, temperature) affect the compound’s reactivity in aqueous systems?

Answer:

- pH Sensitivity : Thiol groups (–SH) deprotonate at pH >8, increasing nucleophilicity but also oxidation risk. Below pH 6, protonation reduces reactivity.

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~150°C, with exothermic peaks indicating oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。